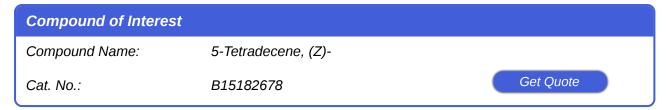


High-Purity Synthesis of (Z)-5-Tetradecene: An Application Note and Protocol

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the high-purity synthesis of (Z)-5-Tetradecene, a mono-unsaturated alkene. The synthesis is achieved via the Wittig reaction, a widely utilized method for creating carbon-carbon double bonds. By employing a non-stabilized ylide, this protocol favors the formation of the (Z)-isomer, which is often a critical requirement in the synthesis of complex molecules and pharmacologically active compounds.

Introduction

(Z)-5-Tetradecene is a 14-carbon alkene with a cis-double bond between the fifth and sixth carbon atoms. The stereoisomeric purity of such compounds is often paramount in research and development, particularly in fields like pheromone synthesis, materials science, and as intermediates in the production of pharmaceuticals. The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes.[1][2][3] The reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone.[1][2][3] For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed as they react under kinetic control to predominantly form the cis-isomer.[2]

This protocol outlines the synthesis of (Z)-5-Tetradecene from nonyltriphenylphosphonium bromide and pentanal.

Reaction Scheme



The synthesis of (Z)-5-Tetradecene proceeds in two main stages: the formation of the Wittig reagent (a phosphorus ylide) and the subsequent reaction of the ylide with an aldehyde.

Stage 1: Preparation of Nonyltriphenylphosphonium Bromide

$$PPh_3 + C_9H_{19}Br \rightarrow [PPh_3(C_9H_{19})] + Br^-$$

Stage 2: Ylide Formation and Wittig Reaction

$$[PPh_3(C_9H_{19})]^+Br^- + Base \rightarrow PPh_3=CH(C_8H_{17}) + Base-H^+ + Br^-$$

 $PPh_3=CH(C_8H_{17}) + C_4H_9CHO \rightarrow (Z)-C_4H_9CH=CH(C_8H_{17}) + Ph_3PO$

Quantitative Data Summary

Parameter	Value	Reference
Reactants		
Nonyltriphenylphosphonium Bromide	1.0 eq	
Pentanal	1.2 eq	_
Base (e.g., n-Butyllithium)	1.1 eq	
Reaction Conditions		
Solvent	Anhydrous THF	_
Temperature (Ylide Formation)	-78 °C to 0 °C	_
Temperature (Wittig Reaction)	-78 °C to room temperature	_
Product Characteristics		
Expected Yield	70-85%	_
Isomeric Ratio (Z:E)	>95:5	_
Purity (after purification)	>98%	

Experimental Protocol



Materials:

- 1-Bromononane
- Triphenylphosphine (PPh₃)
- · Anhydrous Toluene
- Anhydrous Diethyl Ether
- n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
- Anhydrous Tetrahydrofuran (THF)
- Pentanal
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Hexane
- Silica gel for column chromatography

Equipment:

- · Round-bottom flasks
- Reflux condenser
- Magnetic stirrer and stir bars
- Schlenk line or nitrogen/argon inert atmosphere setup
- Syringes and needles
- Separatory funnel
- Rotary evaporator
- Glass column for chromatography



Part 1: Synthesis of Nonyltriphenylphosphonium Bromide

- Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine triphenylphosphine (1.0 eq) and anhydrous toluene.
- Addition of Alkyl Halide: Add 1-bromononane (1.0 eq) to the flask.
- Reaction: Heat the mixture to reflux and maintain for 24 hours under an inert atmosphere (N₂ or Ar).
- Isolation: Cool the reaction mixture to room temperature. The phosphonium salt will precipitate as a white solid. Collect the solid by vacuum filtration and wash with anhydrous diethyl ether to remove any unreacted starting materials.
- Drying: Dry the nonyltriphenylphosphonium bromide under vacuum to obtain a fine white powder.

Part 2: Synthesis of (Z)-5-Tetradecene

- Ylide Formation:
 - To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add nonyltriphenylphosphonium bromide (1.0 eq) and anhydrous THF.
 - Cool the suspension to -78 °C using a dry ice/acetone bath.
 - Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution will turn a characteristic deep red or orange color, indicating the formation of the ylide.
 - Allow the mixture to warm to 0 °C and stir for 1 hour.
- Wittig Reaction:
 - Cool the ylide solution back down to -78 °C.
 - Slowly add a solution of pentanal (1.2 eq) in anhydrous THF dropwise.



 After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Work-up:

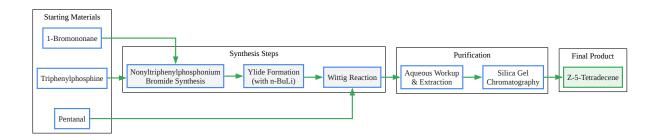
- Quench the reaction by adding saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification:

- The crude product will contain the desired (Z)-5-tetradecene and triphenylphosphine oxide as a major byproduct.
- Purify the crude oil by flash column chromatography on silica gel using hexane as the eluent. The nonpolar alkene will elute first, followed by the more polar triphenylphosphine oxide.
- Collect the fractions containing the product and concentrate under reduced pressure to yield pure (Z)-5-Tetradecene as a colorless oil.

Visualization of the Synthesis Workflow



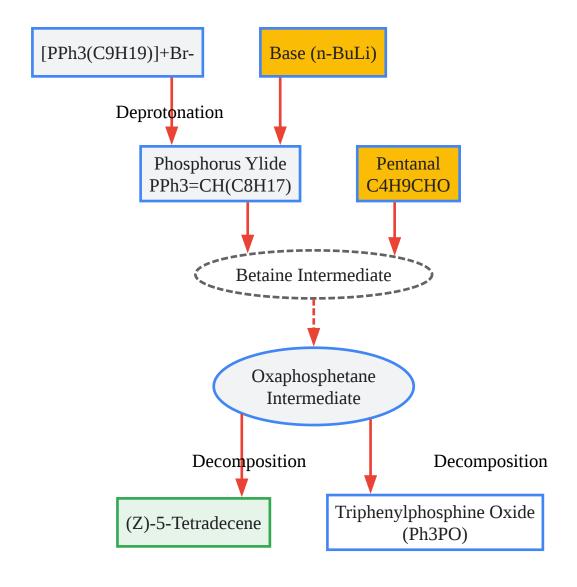


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Caption: Workflow for the synthesis of (Z)-5-Tetradecene.

Signaling Pathway of the Wittig Reaction





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